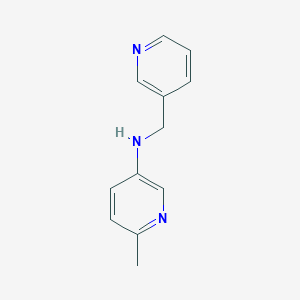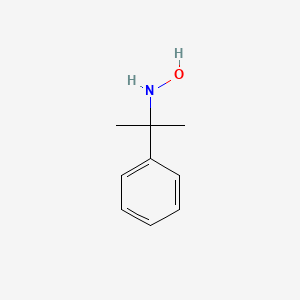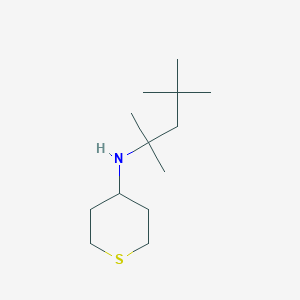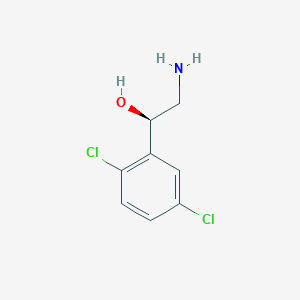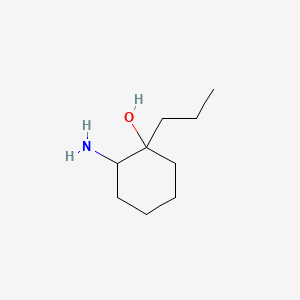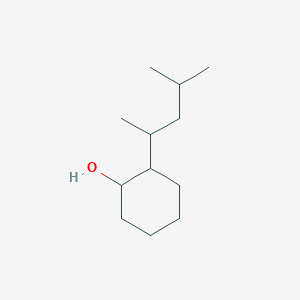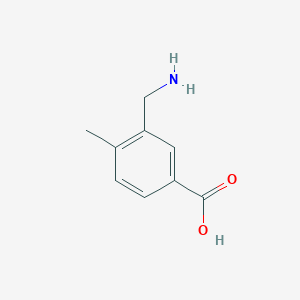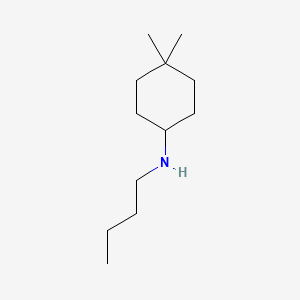
N-butyl-4,4-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4,4-dimethylcyclohexan-1-amine is an organic compound with the molecular formula C12H25N and a molecular weight of 183.33 g/mol . This compound is characterized by a cyclohexane ring substituted with a butyl group and two methyl groups, along with an amine functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4,4-dimethylcyclohexan-1-amine typically involves the alkylation of 4,4-dimethylcyclohexanone with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies and equipment ensures consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, nitriles, and other derivatives that can be used in further chemical synthesis .
Scientific Research Applications
N-butyl-4,4-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-butylcyclohexanamine
- 4,4-dimethylcyclohexanamine
- N-butyl-4-methylcyclohexanamine
Uniqueness
N-butyl-4,4-dimethylcyclohexan-1-amine is unique due to the presence of both butyl and dimethyl groups on the cyclohexane ring. This structural feature imparts specific chemical and physical properties that differentiate it from similar compounds. These properties include enhanced stability, reactivity, and potential for diverse applications .
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-butyl-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-4-5-10-13-11-6-8-12(2,3)9-7-11/h11,13H,4-10H2,1-3H3 |
InChI Key |
RXWGWVVXKPQADW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCC(CC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


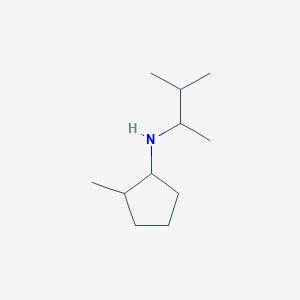
![1-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13269327.png)

![3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13269330.png)
![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13269339.png)
amine](/img/structure/B13269346.png)
